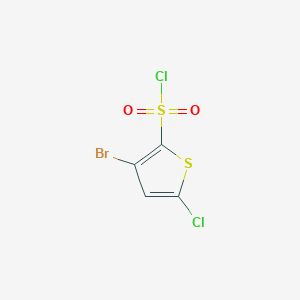

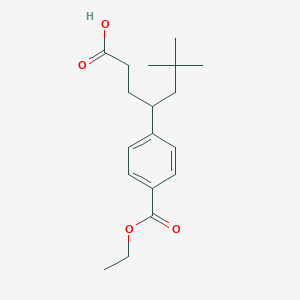

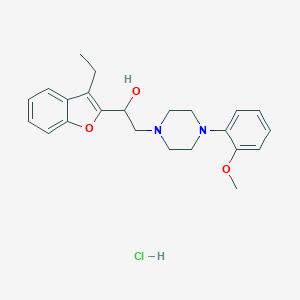

![molecular formula C9H5N5O2S2 B060531 2-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-5-硝基苯甲腈 CAS No. 175135-68-9](/img/structure/B60531.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-5-硝基苯甲腈

描述

The compound “2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Synthesis Analysis

The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is high, indicating an efficient synthesis process .Molecular Structure Analysis

The molecular structure of this compound allows it to interact well with the active site of the urease enzyme . This interaction is confirmed by molecular docking simulations performed using AutoDock4 .Chemical Reactions Analysis

The compound has been found to exhibit high activity against the urease enzyme . This is evidenced by the comparison between the urease inhibitory activity of the compound and standard inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. For instance, the presence of the thione group indicates that the reaction occurred as N-alkylation .科学研究应用

Electrochemical Studies

The compound has been used in electrochemical studies. Specifically, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazol (a related compound) was investigated in the presence of electrochemically generated p-benzoquinone. This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .

Urease Inhibitory Activity

The compound has been evaluated for its urease inhibitory activities. In a study, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .

Anticancer Agents

The 2-amino-1,3,4-thiadiazole structure, which is part of the compound, has emerged as a promising foundation for the development of anticancer agents. These compounds have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

Cytotoxic Effects

The compound has been studied for its cytotoxic effects. In a study, the cytotoxic effects of related compounds were determined on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 h of incubation .

Antifungal Activities

The compound has been evaluated for its antifungal activities. In a study, the in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) were evaluated .

作用机制

Target of Action

The primary target of the compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia, leading to a decrease in pH . This is essential for the survival of Helicobacter pylori (H. pylori), a bacterium colonized in the human stomach and causes gastrointestinal infection . The urease enzyme is essential for colonization of H. pylori in gastric mucosa .

Pharmacokinetics

The compound’s high activity against the urease enzyme, as indicated by its low ic50 value, suggests that it may have good bioavailability .

Result of Action

The inhibition of urease by the compound leads to a decrease in the conversion of urea to ammonia, thereby reducing the pH. This can inhibit the colonization of H. pylori in the gastric mucosa, potentially providing a treatment for infections caused by this bacterium .

Action Environment

未来方向

The compound shows promise as a urease inhibitor and could be a candidate for further evaluation . Future research could focus on exploring its potential applications in the treatment of infections caused by bacteria such as Helicobacter pylori . Additionally, modifications could be made to the compound to enhance its potency and reduce any potential side effects .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5O2S2/c10-4-5-3-6(14(15)16)1-2-7(5)17-9-13-12-8(11)18-9/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPWQAVABOYLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379238 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |

CAS RN |

175135-68-9 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

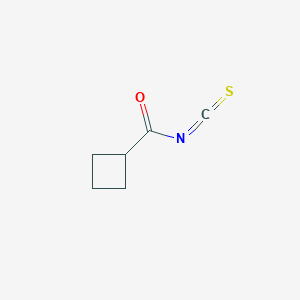

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)